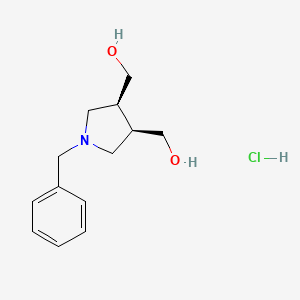
(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride
説明
(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO2 and its molecular weight is 257.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride is a compound of significant interest within the field of medicinal chemistry due to its potential biological activities. Research has focused on its pharmacological properties, particularly in relation to neuroprotection, enzyme inhibition, and its effects on various diseases. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The compound this compound features a pyrrolidine ring substituted with benzyl and hydroxymethyl groups. Its molecular formula is C13H19ClN2O2, and it possesses a molecular weight of approximately 270.76 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's.
- Neuroprotective Effects : The compound exhibits neuroprotective properties by preventing neuronal cell death in models of oxidative stress, potentially through the modulation of apoptotic pathways.
Antineurodegenerative Effects
Recent studies have demonstrated that this compound significantly improves cognitive function in animal models. For instance:
- Case Study : In a study involving scopolamine-induced memory impairment in rats, administration of this compound led to improved performance in maze tests, indicating enhanced memory retention and cognitive function .
Antioxidant Activity
The compound also exhibits antioxidant properties, which are beneficial in combating oxidative stress that contributes to neurodegeneration:
- Research Findings : In vitro assays have shown that this compound reduces reactive oxygen species (ROS) levels in neuronal cell cultures .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest it may possess activity against certain bacterial strains:
- Biological Assays : Tests against various human pathogens revealed that the compound demonstrates moderate antibacterial activity .
Summary of Research Findings
特性
IUPAC Name |
[(3S,4R)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c15-9-12-7-14(8-13(12)10-16)6-11-4-2-1-3-5-11;/h1-5,12-13,15-16H,6-10H2;1H/t12-,13+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMCJFUTAHNIOU-OEEJBDNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1CC2=CC=CC=C2)CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















